molecular formula C11H11BrN2S B2373214 2-(4-bromothiazol-2-yl)-N,N-dimethylaniline CAS No. 1415562-86-5

2-(4-bromothiazol-2-yl)-N,N-dimethylaniline

Cat. No.: B2373214
CAS No.: 1415562-86-5
M. Wt: 283.19
InChI Key: RZBCTJGIMDATJQ-UHFFFAOYSA-N
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Description

Historical Context of Thiazole-Containing Compounds in Organic Chemistry

Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen, have been pivotal in organic chemistry since their discovery in the late 19th century. The first synthesis of thiazole derivatives by Arthur Hantzsch in 1887 laid the foundation for their application in pharmaceuticals, agrochemicals, and materials science. Thiazole’s aromaticity, arising from delocalized π-electrons across the ring, enables stability and reactivity, making it a versatile scaffold. By the mid-20th century, thiazole-containing compounds like thiamine (vitamin B1) and penicillin antibiotics highlighted their biological relevance. The introduction of bromine into thiazole systems, as seen in 2-(4-bromothiazol-2-yl)-N,N-dimethylaniline, represents a modern advancement aimed at tuning electronic and steric properties for specialized applications.

Structural Significance of Bromine Substitution in Heterocyclic Systems

Bromine substitution at the 4-position of the thiazole ring profoundly influences the compound’s electronic profile. Bromine’s electronegativity (2.96 Pauling scale) and polarizable electron cloud induce inductive and resonance effects, altering charge distribution across the heterocycle. In this compound, the bromine atom enhances spin-orbit coupling, which is critical for applications in photophysical materials. Comparative studies show that para-bromine substitution on phenylacetylide ligands in platinum complexes reduces non-radiative decay rates by 40% compared to meta-substituted analogs, underscoring positional sensitivity.

Table 1: Effects of Bromine Substitution on Thiazole Derivatives

Property 4-Bromo Substitution 2-Bromo Substitution No Substitution
λmax (nm) 320 305 290
Fluorescence Yield (%) 68 45 22
Thermal Stability (°C) 264 240 220

Data synthesized from Refs.

Role of N,N-Dimethylaniline Moiety in Molecular Design

The N,N-dimethylaniline group contributes electron-donating dimethylamino (-N(CH3)2) functionality, which stabilizes charge-transfer transitions in the compound. This moiety increases the highest occupied molecular orbital (HOMO) energy by 0.3–0.5 eV compared to unsubstituted aniline, as demonstrated by density functional theory (DFT) calculations. In this compound, the planar arrangement of the dimethylamino group facilitates π-conjugation with the thiazole ring, enhancing luminescent properties. The steric bulk of the dimethyl groups also mitigates undesirable intermolecular interactions, improving solubility in nonpolar solvents like chloroform.

Table 2: Electronic Properties of N,N-Dimethylaniline Derivatives

Derivative HOMO (eV) LUMO (eV) Band Gap (eV)
N,N-Dimethylaniline -5.2 -1.8 3.4
4-Bromo-N,N-dimethylaniline -5.5 -2.1 3.4
This compound -5.7 -2.3 3.4

Calculated using DFT/B3LYP/6-31G(d); data from Refs.

Properties

IUPAC Name

2-(4-bromo-1,3-thiazol-2-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-14(2)9-6-4-3-5-8(9)11-13-10(12)7-15-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBCTJGIMDATJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromothiazol-2-yl)-N,N-dimethylaniline typically involves the formation of the thiazole ring followed by the introduction of the bromine atom and the aniline moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For instance, the reaction of 2-bromoacetophenone with thiourea can yield 2-amino-4-bromothiazole, which can then be further reacted with N,N-dimethylaniline under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromothiazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a variety of aminothiazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-(4-bromothiazol-2-yl)-N,N-dimethylaniline, have been studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, derivatives have shown promising results in vitro against various pathogens, suggesting their potential as new antimicrobial agents .

Anticancer Properties

Another critical application of this compound lies in its anticancer potential. Studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cell lines, including breast cancer cells (MCF7). Molecular docking studies indicate that these compounds may interact effectively with specific biological targets, enhancing their therapeutic efficacy against cancer .

Neuropharmacology

Research has identified thiazole derivatives as potential CRF1 receptor antagonists. These receptors are implicated in various psychiatric disorders and neurological diseases such as depression and anxiety. The ability of this compound to modulate these receptors could lead to novel treatments for these conditions .

Dye Manufacturing

The compound's structure allows it to be utilized in dye manufacturing processes. The bromine substitution on the thiazole ring enhances the color properties of the dyes produced, making them suitable for various applications in textiles and other industries.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several thiazole derivatives, including this compound, against common bacterial strains. The results indicated that certain modifications to the thiazole structure significantly enhanced antibacterial activity, supporting further development of these compounds as therapeutic agents.

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, researchers synthesized a series of thiazole derivatives and evaluated their effects on MCF7 cell lines. The findings revealed that specific substitutions on the thiazole ring improved cytotoxicity, highlighting the importance of structural modifications in drug design .

Summary of Applications

Application AreaDescriptionKey Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria and fungiPromising results in vitro; potential for new antimicrobial agents
AnticancerInhibits growth of cancer cell linesActive against MCF7; molecular docking supports interaction with targets
NeuropharmacologyPotential CRF1 receptor antagonistsMay offer new treatments for psychiatric disorders
Material ScienceUsed in dye manufacturingEnhanced color properties due to bromination

Mechanism of Action

The mechanism of action of 2-(4-bromothiazol-2-yl)-N,N-dimethylaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiazole ring can interact with protein active sites, while the aniline moiety can enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related N,N-dimethylaniline derivatives to highlight substituent effects on properties and reactivity.

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Melting Point (°C) Key Spectral Features (IR/NMR)
2-(4-Bromothiazol-2-yl)-N,N-dimethylaniline C₁₁H₁₁BrN₂S 283.19 4-Br on thiazole Not reported IR: 1620 (C=N), 600 (C-Br)
3-(4-Bromothiazol-2-yl)-N,N-dimethylaniline C₁₁H₁₁BrN₂S 283.19 4-Br on thiazole (3-position linkage) Not reported Similar to 2-isomer; positional isomerism affects NMR δ values
4-(5,7-Dimethylbenzimidazol-2-yl)-N,N-dimethylaniline C₁₇H₁₈BrN₃ 344.25 Bromo-benzimidazole Not reported IR: 1470 (C=C), 1H-NMR: δ 2.74 (N(CH₃)₂)
4-{Imidazo[1,2-a]pyridin-2-yl}-N,N-dimethylaniline C₁₅H₁₆N₃ 238.31 Imidazopyridine Not reported UV λmax: ~290 nm (π→π* transition)

Key Findings:

Structural Effects on Properties: Positional Isomerism: The 2- and 3-bromothiazolyl isomers (Table 1) share identical molecular formulas but differ in NMR chemical shifts due to electronic effects. Heterocycle Influence: Replacing thiazole with benzimidazole (Table 1, Entry 3) increases molecular weight and alters solubility, as benzimidazole’s planar structure enhances π-stacking .

Reactivity: The bromine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs . Compared to N,N-dimethylaniline, the thiazole ring reduces susceptibility to electrochemical α-methoxylation, directing reactivity toward nucleophilic aromatic substitution .

Biological Interactions :

  • The bromothiazole moiety may increase metabolic stability compared to Michler’s hydrol analogs, which undergo rapid photodegradation .
  • Unlike 4-(imidazopyridin-2-yl) derivatives (λmax ~290 nm), the bromothiazole group red-shifts UV absorption due to extended conjugation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromothiazol-2-yl)-N,N-dimethylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination using air-stable P,N ligands (e.g., 2-(di-1-adamantylphosphino)-N,N-dimethylaniline) with [Pd(allyl)Cl]₂ enables coupling of aryl chlorides with amines . Bromination of precursor thiazole derivatives (e.g., via in-situ bromination) is critical for introducing the 4-bromo substituent . Optimize equivalents of reactants (e.g., 1.0 equiv ROH) and use HRMS (ESI-MS) for purity validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks using DFT/Hartree-Fock calculations (6-31G(d) basis set) to validate resonance signals for the bromothiazole and dimethylaniline moieties .
  • IR Spectroscopy : Key stretches include C-Br (~550 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
  • X-ray Diffraction : Single-crystal analysis resolves torsion angles (e.g., thiazole-aniline dihedral angle) and confirms molecular geometry .

Q. How does the bromothiazole group influence electronic properties compared to non-halogenated analogs?

  • Methodological Answer : The 4-bromo substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (B3LYP/6-31G(d)) show decreased HOMO-LUMO gaps (≈4.5 eV) compared to non-brominated analogs, increasing reactivity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical vibrational frequencies?

  • Methodological Answer : Use hybrid methods (e.g., DFT with Polarizable Continuum Model (PCM)) to simulate solvent effects on vibrational modes. Compare computed IR spectra (B3LYP/6-31G(d)) with experimental data; deviations <5% indicate reliable models . For outliers, refine basis sets (e.g., 6-311++G(d,p)) or include anharmonic corrections .

Q. What mechanistic insights explain unexpected byproducts in Pd-catalyzed reactions involving this compound?

  • Methodological Answer : Competing pathways (e.g., β-hydride elimination vs. reductive elimination) may occur. Monitor intermediates via time-resolved emission spectroscopy (e.g., Stern-Volmer quenching with N,N-dimethylaniline) to identify off-cycle species . Ligand steric effects (e.g., tert-butyl vs. adamantyl) modulate selectivity—bulky ligands suppress β-hydride elimination .

Q. How do solvent polarity and temperature affect the compound’s conformational flexibility?

  • Methodological Answer : Perform AM1 semi-empirical calculations to map energy profiles across torsion angles (−180° to +180°). Polar solvents (e.g., acetonitrile) stabilize planar conformations via dipole-dipole interactions, while nonpolar solvents allow greater torsional freedom . Validate with variable-temperature NMR .

Q. What strategies reconcile conflicting carcinogenicity data for N,N-dimethylaniline derivatives in risk assessment?

  • Methodological Answer : Address discrepancies (e.g., splenic sarcomas in rats vs. no human evidence) via in vitro assays:

  • Metabolic Profiling : Test hepatic CYP450-mediated N-demethylation and N-oxidation pathways .
  • Genotoxicity Assays : Use Ames tests (±S9 metabolic activation) to assess mutagenicity .

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